1-(3,5-Dimethylisoxazol-4-yl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-Dimethylisoxazol-4-yl)propan-2-one is a chemical compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
The synthesis of 1-(3,5-Dimethylisoxazol-4-yl)propan-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,5-dimethylisoxazole with propan-2-one in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(3,5-Dimethylisoxazol-4-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups attached to the isoxazole ring.
Scientific Research Applications
1-(3,5-Dimethylisoxazol-4-yl)propan-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethylisoxazol-4-yl)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. For instance, its role as a BRD4 inhibitor involves binding to the bromodomain of the protein, preventing its interaction with acetylated histones and thereby inhibiting gene transcription related to cancer cell proliferation . The compound may also interfere with cellular pathways involved in DNA damage repair, contributing to its anti-cancer effects .
Comparison with Similar Compounds
1-(3,5-Dimethylisoxazol-4-yl)propan-2-one can be compared with other isoxazole derivatives:
3-(3,5-Dimethylisoxazol-4-yl)propan-1-amine: This compound has a similar structure but differs in its functional group, which can lead to different reactivity and applications.
1-(3,5-Dimethylisoxazol-4-yl)sulfonylproline: This derivative is used in different contexts, such as in the synthesis of peptides and as a catalyst in organic reactions.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical properties and reactivity, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C8H11NO2 |
---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-one |
InChI |
InChI=1S/C8H11NO2/c1-5(10)4-8-6(2)9-11-7(8)3/h4H2,1-3H3 |
InChI Key |
QIBRZRWRLQJLSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.